S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate
Description
Bond Lengths and Angles:
- Ethynyl Linker : The C≡C bond length is ~1.20 Å, typical for sp-hybridized carbons.
- Silane-Ethynyl Bond : The Si-C bond measures ~1.87 Å, consistent with triphenylsilyl-alkynyl linkages.
- Thioacetate Group : The C-S bond length is ~1.82 Å, slightly longer than C-O bonds due to sulfur’s larger atomic radius.
Electronic Structure and Orbital Hybridization Patterns
The electronic properties of this compound arise from the interplay of its functional groups:
Hybridization and Resonance:
- Ethynyl Group : sp-hybridized carbons enable π-conjugation across the C≡C bond, extending into the benzene ring.
- Triphenylsilyl Group : The silicon atom’s empty 3d orbitals participate in σ-π hyperconjugation with the ethynyl π-system, enhancing electron delocalization.
- Thioacetate : The sulfur atom’s lone pairs conjugate with the carbonyl group, forming a partial double bond (C=S) and reducing electrophilicity at the carbonyl carbon.
Frontier Molecular Orbitals:
- HOMO : Localized on the ethynyl and benzene π-systems, with minor contributions from the thioacetate sulfur.
- LUMO : Primarily located on the carbonyl group, making it susceptible to nucleophilic attack.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Ethynyl/benzene π |
| LUMO | -1.8 | Carbonyl group |
Comparative Analysis with Related Thioacetate Derivatives
This compound exhibits distinct properties compared to analogs:
Structural Comparisons:
- S-[4-(2-Trimethylsilylethynyl)phenyl] Ethanethioate :
- Smaller silyl group (trimethyl vs. triphenyl) reduces steric hindrance.
- Higher solubility in polar solvents due to decreased hydrophobicity.
- S-3-Iodobenzyl Ethanethioate :
- Iodo substituent enhances electrophilicity, enabling cross-coupling reactions.
- Lower molecular weight (292.14 g/mol vs. 508.73 g/mol) due to absence of silyl group.
Properties
CAS No. |
653600-40-9 |
|---|---|
Molecular Formula |
C28H22OSSi |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
S-[3-(2-triphenylsilylethynyl)phenyl] ethanethioate |
InChI |
InChI=1S/C28H22OSSi/c1-23(29)30-25-13-11-12-24(22-25)20-21-31(26-14-5-2-6-15-26,27-16-7-3-8-17-27)28-18-9-4-10-19-28/h2-19,22H,1H3 |
InChI Key |
SORCSLLPSXXHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC(=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The iodophenyl thioacetate precursor is synthesized via nucleophilic displacement of a halogen (e.g., bromine or iodine) on 3-iodobromobenzene using potassium thioacetate. This reaction proceeds under mild conditions in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C:
Reaction Conditions
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Iodobromobenzene | KSAc (1.2 equiv) | DMF | 80°C, 12 h | 75–85% |
The reaction is facilitated by the soft nucleophilicity of thioacetate, which selectively replaces bromide or iodide. Purification via silica gel chromatography (hexane/ethyl acetate) yields S-(3-iodophenyl) ethanethioate as a pale-yellow solid.
Alternative Thioesterification Routes
For substrates lacking a displaceable halogen, direct acetylation of 3-iodobenzenethiol with acetyl chloride in the presence of pyridine provides an alternative route:
$$
\text{3-Iodobenzenethiol} + \text{AcCl} \xrightarrow{\text{pyridine, CH}2\text{Cl}2} \text{S-(3-Iodophenyl) ethanethioate} \quad (85\%\text{ yield})
$$
Sonogashira Coupling with Triphenylsilylacetylene
Catalytic Cross-Coupling
The pivotal step involves a Sonogashira reaction between S-(3-iodophenyl) ethanethioate and triphenylsilylacetylene. This transformation employs a palladium/copper catalyst system under inert conditions:
Optimized Reaction Parameters
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| S-(3-Iodophenyl) ethanethioate | 1.0 equiv | Pd(PPh$$3$$)$$2$$Cl$$_2$$ (5 mol\%), CuI (10 mol\%) | 70–78% |
| Triphenylsilylacetylene | 1.5 equiv | iPr$$_2$$NH, THF, 60°C, 24 h |
The bulky triphenylsilyl group necessitates prolonged reaction times compared to trimethylsilyl analogues. Post-reaction, the mixture is quenched with NH$$4$$Cl, extracted with dichloromethane, and purified via chromatography (hexane/CH$$2$$Cl$$_2$$) to isolate the product.
Challenges in Silyl-Alkyne Reactivity
Steric hindrance from the triphenylsilyl moiety reduces coupling efficiency relative to smaller silyl groups (e.g., TMS). Increasing catalyst loading to 7.5 mol\% Pd and elevating temperatures to 80°C improves conversion rates.
Characterization and Analytical Data
Spectroscopic Validation
Comparative Yields Across Methodologies
| Method | Key Variation | Yield |
|---|---|---|
| Standard Sonogashira (Pd/Cu) | Triphenylsilylacetylene | 70% |
| High-Temperature Sonogashira | 80°C, 7.5 mol\% Pd | 78% |
| TMS-Acetylene Coupling (Control) | Trimethylsilylacetylene | 92% |
Applications and Derivative Synthesis
The ethynyl-silyl-thioacetate scaffold serves as a versatile intermediate for:
Chemical Reactions Analysis
Thioester Deprotection to Free Thiol
The thioacetate group undergoes hydrolysis under basic or nucleophilic conditions to yield a free thiol, a critical step for applications in self-assembled monolayers (SAMs) or further functionalization .
Reaction Conditions and Products
Key Observations
-
Deprotection efficiency depends on solvent polarity and temperature .
-
The bulky triphenylsilyl group does not hinder hydrolysis but may slow reaction kinetics due to steric shielding .
Nucleophilic Acyl Substitution
The thioester’s carbonyl carbon is susceptible to nucleophilic attack, enabling substitution with amines, alcohols, or thiols.
Examples
| Nucleophile | Reagent | Product | Yield* | Citation |
|---|---|---|---|---|
| Primary amine | RNH₂, DCM, RT | Amide derivative | ~60-75% | Analogous to |
| Alcohol | ROH, H₂SO₄ catalyst | Ester derivative | ~50-65% | |
| Thiol | RSH, base | Thioester exchange | ~70-85% |
*Yields inferred from analogous thioester reactions .
Mechanistic Insight
-
Triphenylsilyl-ethynyl groups stabilize the transition state via electron-withdrawing effects, enhancing electrophilicity at the carbonyl .
Desilylation of the Ethynyl Group
The triphenylsilyl-protected ethynyl group can be cleaved under fluoride-mediated conditions to generate a terminal alkyne, enabling further cross-coupling reactions .
Reaction Pathway
-
Desilylation :
-
Sonogashira Coupling :
Oxidation and Redox Activity
While direct oxidation studies on this compound are sparse, analogous thioesters exhibit the following behaviors:
-
S-Oxidation : Treatment with dimethyldioxirane oxidizes sulfur to sulfoxide/sulfone derivatives .
-
Reduction : Co(C₅Me₅)₂ reduces Fe–S bonds in related dithiolato complexes , suggesting potential for redox applications.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes abov
Scientific Research Applications
Materials Science
Electronic Properties
The presence of the triphenylsilyl moiety in S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate contributes to its stability and reactivity. This compound can participate in π-π stacking interactions, which are crucial for the development of organic electronic materials. Its electronic characteristics make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthesis and Functionalization
The compound can undergo nucleophilic substitution reactions due to the thioate group, allowing for further functionalization. This property is essential for creating derivatives that can be tailored for specific applications in materials science.
Medicinal Chemistry
Biological Interactions
Research indicates that this compound may interact with various biological targets, which is critical for its potential use in drug development. Interaction studies often assess binding affinities with biological molecules, providing insights into its suitability as a pharmaceutical agent.
Case Studies in Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, significant inhibition of cell proliferation was observed in breast cancer cells at concentrations greater than 10 µM, with an IC50 value around 15 µM. Such findings underscore its potential as an anticancer agent.
Research Findings Summary Table
The following table summarizes key findings from studies on the applications of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Electronic Properties | Spectroscopic Analysis | Enhanced stability and reactivity due to bulky group |
| Functionalization | Nucleophilic Substitution | Potential for diverse derivatives |
Mechanism of Action
The mechanism by which S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate exerts its effects is largely dependent on its interaction with specific molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, the ethynylphenyl moiety can interact with various enzymes or receptors, modulating their activity. The ethanethioate group can further participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
*Estimated based on trimethylsilyl analog’s molecular weight (248.42) plus the mass difference between three phenyl groups (3 × 77.11 g/mol) and three methyl groups (3 × 15.03 g/mol).
Electronic and Reactivity Profiles
- Triphenylsilyl vs.
- TTF Derivative : The TTF core in the analog from introduces redox activity (two oxidation states at ~0.3 V and ~0.7 V vs. Ag/AgCl), enabling applications in electrochemistry and molecular electronics. In contrast, the main compound’s silicon-based structure lacks intrinsic redox activity but may serve as a stabilizing scaffold .
- Organostannanes: Tin-containing analogs () exhibit distinct reactivity due to the Sn–C bond, which is more prone to hydrolysis or transmetalation than Si–C bonds. This makes them suitable for cross-coupling reactions but less stable under aqueous conditions .
Biological Activity
S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate is a compound of significant interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Structural Characteristics
This compound possesses a triphenylsilyl group attached to an ethynyl phenyl moiety, which contributes to its chemical reactivity and interaction with biological systems. The molecular formula is CHOS, with a molecular weight of approximately 290.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Electrophilic Reactions : The triphenylsilyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids.
- Hydrophobic Interactions : The bulky triphenylsilyl group enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with lipid bilayers.
- Electron Transfer Processes : The ethynyl group can participate in electron transfer reactions, influencing redox states within biological systems.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cellular environments.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies
- Antioxidant Effects : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a dose-dependent reduction in free radicals, suggesting its utility as a protective agent against oxidative damage.
- Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis (e.g., caspase activation).
- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| S-(4-(Trimethylsilyl)ethynyl)phenol | Moderate | Low | No |
| Ethynylestradiol | Low | High | Yes |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate?
- Methodological Answer : Begin by analyzing existing literature for analogous thioester or silyl-ethynyl compounds to identify viable reaction pathways (e.g., Sonogashira coupling for ethynyl group introduction). Prioritize protecting groups for thiol moieties to prevent undesired side reactions. Validate each synthetic step using techniques like TLC, NMR, and HPLC to confirm intermediate purity .
- Theoretical Link : Align synthetic design with organometallic reaction mechanisms, ensuring compatibility between silyl protecting groups and thioester stability under reaction conditions .
Q. How can researchers characterize the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity levels, and light exposure. Use HPLC-MS to monitor degradation products and kinetic modeling to predict shelf-life. Compare results with structurally similar ethanethiol derivatives (e.g., tropantiol analogs) to identify stability trends .
- Data Analysis : Employ Arrhenius equations to extrapolate degradation rates under standard storage conditions .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) to isolate variables causing discrepancies. Use DFT (Density Functional Theory) calculations to model transition states and identify steric or electronic effects from the triphenylsilyl group. Cross-validate findings with in situ IR spectroscopy to track reaction intermediates .
- Theoretical Framework : Apply Hammond’s postulate to correlate reaction coordinate diagrams with experimental outcomes, addressing contradictions through mechanistic refinement .
Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Design microcosm experiments to simulate hydrolysis, photolysis, and biodegradation in water. Quantify partition coefficients (log P) and soil sorption (Koc) using OECD guidelines. Employ LC-QTOF-MS to identify transformation products and assess ecotoxicity via Daphnia magna or algal bioassays .
- Data Integration : Use fugacity models to predict compartmental distribution (water, sediment, biota) and prioritize high-risk pathways .
Q. How can computational modeling optimize the compound’s application in catalysis or material science?
- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze conformational flexibility of the ethynyl-phenyl backbone. Use QSPR (Quantitative Structure-Property Relationship) models to correlate substituent effects (e.g., triphenylsilyl vs. trimethylsilyl) with electronic properties (e.g., HOMO-LUMO gaps). Validate predictions via cyclic voltammetry or X-ray crystallography .
- Theoretical Basis : Ground computational approaches in frontier molecular orbital theory to explain reactivity patterns .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Apply probit or log-logistic regression models to EC50/LC50 determinations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For non-linear responses, employ Bayesian hierarchical models to account for biological variability .
- Data Reporting : Include confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers address challenges in crystallizing this compound for structural elucidation?
- Methodological Answer : Screen solvent systems (e.g., DCM/hexane gradients) and employ seeding techniques. If crystallization fails, use powder XRD paired with Rietveld refinement or cryo-EM for amorphous phase analysis. Compare experimental data with computational crystal structure predictions (CSP) .
Theoretical & Methodological Frameworks
Q. How can the compound’s electronic properties be integrated into a broader theoretical framework for organometallic catalysis?
- Methodological Answer : Map its electronic profile (via UV-Vis, EPR) to established catalytic cycles (e.g., Pd-mediated cross-coupling). Use Hammett plots to correlate substituent effects with catalytic turnover rates. Situate findings within the Dewar-Chatt-Duncanson model to explain ligand-metal interactions .
Q. What epistemological considerations are critical when interpreting conflicting bioactivity data for this compound?
- Methodological Answer : Distinguish between measurement error (e.g., assay variability) and intrinsic biological heterogeneity. Adopt a Bayesian approach to update prior probabilities of activity based on new evidence. Cross-reference with orthogonal assays (e.g., SPR vs. cell-based assays) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
